molecular formula C69H66N18O13S5 B8135494 Kocurin

Kocurin

Cat. No.: B8135494
M. Wt: 1515.7 g/mol
InChI Key: WWWYMYPACSXBTM-GVYUJTEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kocurin is a thiazolyl peptide antibiotic derived from marine bacteria, specifically from the genus Kocuria. It has garnered significant attention due to its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . This compound is part of a broader class of thiazolyl peptides known for their complex structures and strong antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kocurin is typically isolated from the culture broths of marine-derived Kocuria palustris. The isolation process involves cultivating the bacteria under specific conditions that promote the production of secondary metabolites. The culture broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and crystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Kocuria palustris. The fermentation process is optimized to maximize yield, often involving the use of nutrient-rich media and controlled environmental conditions such as temperature, pH, and aeration. After fermentation, the compound is extracted and purified using industrial-scale chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Kocurin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions are various this compound analogs, each with potentially unique antibacterial properties. These analogs are often studied to understand structure-activity relationships and to develop more effective antibiotics .

Scientific Research Applications

Kocurin has a wide range of applications in scientific research:

Mechanism of Action

Kocurin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, where it interferes with the elongation phase of protein synthesis .

Comparison with Similar Compounds

Kocurin is unique among thiazolyl peptides due to its specific structure and potent activity against MRSA. Similar compounds include:

    Thiazomycin: Another thiazolyl peptide with antibacterial properties.

    Micrococcin: Known for its activity against Gram-positive bacteria.

    LFF571: A thiazolyl peptide in clinical development for treating Clostridium difficile infections.

Compared to these compounds, this compound stands out for its high potency and specificity against MRSA, making it a promising candidate for further development .

Biological Activity

Kocurin is a thiopeptide antibiotic produced by marine-derived bacteria, specifically from the genus Kocuria. It has garnered attention due to its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and its unique biosynthetic pathways. This article provides a comprehensive overview of the biological activity of this compound, including its structure, mechanisms of action, and potential applications in combating antibiotic resistance.

1. Structural Characteristics

This compound is a ribosomally synthesized and post-translationally modified peptide (RIPP). Its structural elucidation was achieved through advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound consists of a thiazolyl peptide structure, which contributes to its bioactivity against various bacterial strains.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₈H₂₃N₃O₄S₃
Molecular Weight423.57 g/mol
Structural ClassThiopeptide
Active AgainstMethicillin-resistant Staphylococcus aureus (MRSA)

This compound exhibits its antimicrobial effects primarily through inhibition of bacterial protein synthesis. It binds to the ribosomal subunits, disrupting the translation process, which is critical for bacterial growth and replication. This mechanism is particularly effective against Gram-positive bacteria, including MRSA.

Minimum Inhibitory Concentration (MIC)

This compound has demonstrated impressive potency with MIC values in the submicromolar range against MRSA strains:

  • MIC for MRSA : 0.1 - 0.5 µg/mL .

3. Biosynthesis of this compound

The biosynthetic gene cluster (BGC) responsible for this compound production comprises nine open reading frames and spans approximately 12 kilobases in length. The functionality of this gene cluster was confirmed through heterologous expression in Streptomyces coelicolor, allowing for the production of this compound in controlled laboratory conditions .

Table 2: Key Genes in this compound Biosynthesis

Gene FunctionDescription
Precursor Peptide GeneEncodes the linear peptide precursor
Modification EnzymesEnzymes responsible for post-translational modifications
Regulatory ElementsControl the expression of the biosynthetic pathway

4. Case Studies and Research Findings

Several studies have highlighted this compound's potential as an alternative therapeutic agent against antibiotic-resistant infections:

  • Study on Antimicrobial Activity : Research conducted by demonstrated that this compound effectively inhibited MRSA growth in vitro, showcasing its potential as a treatment option in clinical settings.
  • Biosynthetic Pathway Investigation : A comprehensive study utilized bioinformatics and metabolomics to elucidate the biosynthetic pathways involved in this compound production, revealing insights into its genetic regulation .

5. Future Directions

Given the rising threat of antibiotic resistance, this compound represents a promising candidate for further development as a therapeutic agent. Future research should focus on:

  • Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
  • Synthetic Biology Approaches : Exploring methods to enhance this compound production through genetic engineering techniques.

Properties

IUPAC Name

2-[(6S,12S,15R,19S,26S)-26-(2-amino-2-oxoethyl)-19-benzyl-12-[(4-hydroxyphenyl)methyl]-30-methyl-11,14,21,28-tetraoxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),18(45),22,25(44),29,32(43),33(38),34,36,39-dodecaen-36-yl]-N-[3-[[(2S)-1-[(2S)-2-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-oxoprop-1-en-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWYMYPACSXBTM-GVYUJTEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H66N18O13S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kocurin
Reactant of Route 2
Kocurin
Reactant of Route 3
Reactant of Route 3
Kocurin
Reactant of Route 4
Reactant of Route 4
Kocurin
Reactant of Route 5
Reactant of Route 5
Kocurin
Reactant of Route 6
Kocurin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.